1-(Benzyloxy)-3-methyl-3-nitrobutan-2-ol

Description

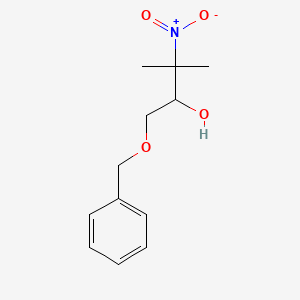

1-(Benzyloxy)-3-methyl-3-nitrobutan-2-ol is a nitro-alcohol derivative characterized by a benzyl ether group, a secondary alcohol, and a nitro substituent on a branched carbon chain. Its molecular formula is C₁₂H₁₇NO₄, with a molecular weight of 239.27 g/mol. The compound’s structure combines hydrophobic (benzyloxy) and polar (nitro, hydroxyl) functionalities, suggesting diverse reactivity.

Properties

Molecular Formula |

C12H17NO4 |

|---|---|

Molecular Weight |

239.27 g/mol |

IUPAC Name |

3-methyl-3-nitro-1-phenylmethoxybutan-2-ol |

InChI |

InChI=1S/C12H17NO4/c1-12(2,13(15)16)11(14)9-17-8-10-6-4-3-5-7-10/h3-7,11,14H,8-9H2,1-2H3 |

InChI Key |

YKXIRAOPPZDGQE-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C(COCC1=CC=CC=C1)O)[N+](=O)[O-] |

Origin of Product |

United States |

Comparison with Similar Compounds

N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide ()

- Molecular Formula: C₁₁H₁₅NO₂

- Molecular Weight : 193.24 g/mol

- Key Features : Contains an amide group and a tertiary alcohol. The N,O-bidentate directing group enables metal-catalyzed C–H functionalization.

- Comparison : Unlike the target compound, this analogue lacks a nitro group and benzyl ether. Its amide group enhances stability and coordination capabilities, whereas the target’s nitro group may prioritize redox reactivity. The tertiary alcohol in this compound reduces hydrogen bonding compared to the secondary alcohol in the target .

2-Methyl-3-buten-2-ol and 3-Methyl-2-buten-1-ol ()

- Molecular Formulas :

- 2-Methyl-3-buten-2-ol: C₅H₁₀O

- 3-Methyl-2-buten-1-ol: C₅H₁₀O

- Molecular Weights : 86.13 g/mol (both)

- Key Features : Unsaturated alcohols with lower molecular weights and simpler structures. Boiling points are 98–99°C and 140°C , respectively, significantly lower than the estimated boiling point of the target compound (~250–300°C inferred from structural complexity).

- Comparison : The target’s benzyloxy and nitro groups increase molecular weight and hydrophobicity, reducing volatility and altering solubility profiles. These alcohols are more suited for small-molecule synthesis, while the target’s functional groups enable specialized applications .

1-Benzhydrylazetidin-3-ol ()

- Molecular Formula: C₁₆H₁₇NO

- Molecular Weight : 239.32 g/mol

- Key Features : Contains a strained azetidine (4-membered ring) and a benzhydryl group. The cyclic structure influences ring-opening reactivity and steric effects.

- Comparison : Both compounds share a similar molecular weight, but the azetidine ring in this compound contrasts with the target’s linear chain. The benzhydryl group offers steric bulk, whereas the target’s benzyloxy group provides a balance of steric and electronic effects .

Physical and Chemical Properties

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Boiling Point (°C) | Density (g/cm³) | Functional Groups |

|---|---|---|---|---|---|

| 1-(Benzyloxy)-3-methyl-3-nitrobutan-2-ol | C₁₂H₁₇NO₄ | 239.27 | ~250–300* | ~1.2* | Benzyl ether, nitro, secondary alcohol |

| N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide | C₁₁H₁₅NO₂ | 193.24 | Not reported | Not reported | Amide, tertiary alcohol |

| 2-Methyl-3-buten-2-ol | C₅H₁₀O | 86.13 | 98–99 | 0.824 | Allylic alcohol |

| 3-Methyl-2-buten-1-ol | C₅H₁₀O | 86.13 | 140 | 0.84 | Primary alcohol |

| 1-Benzhydrylazetidin-3-ol | C₁₆H₁₇NO | 239.32 | Not reported | Not reported | Azetidine, benzhydryl, alcohol |

*Estimated based on structural analogs.

Notes

- Limited direct data on this compound necessitates extrapolation from structural analogs. Experimental validation of physical properties and reactivity is recommended.

- The compound’s dual hydrophobic/polar character positions it as a candidate for drug delivery systems or catalysis, though further studies are required .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.